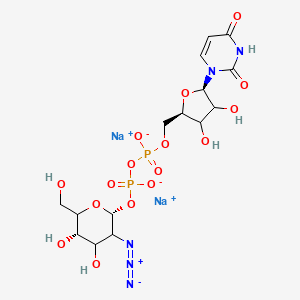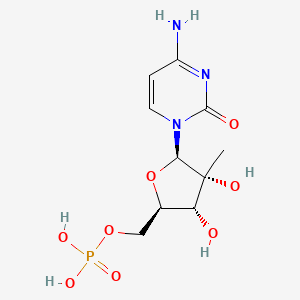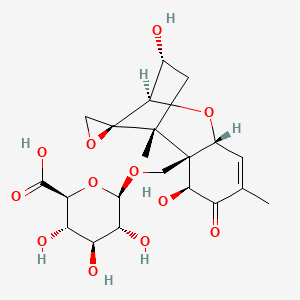
Bullatantriol
説明
Bullatantriol is a sesquiterpenoid compound that has been isolated from various species of the plant genus Homalomena . It is characterized by its unique structure, which includes a 2-hydroxy-2-methylpropyl group, methyl groups at specific positions, and multiple hydroxy groups . This compound has shown potential biological activities, including the stimulation of osteoblast proliferation and differentiation .
準備方法
Synthetic Routes and Reaction Conditions: Bullatantriol can be synthesized through various organic synthesis methods. One common approach involves the use of sesquiterpenoid precursors, which undergo a series of chemical reactions to form the desired compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the rhizomes of Acorus calamus . The extraction process may include steps like solvent extraction, purification, and crystallization to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Bullatantriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols .
科学的研究の応用
Bullatantriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell proliferation and differentiation, particularly in osteoblasts.
Medicine: Investigated for its potential antibacterial and antifection properties.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
作用機序
The mechanism of action of Bullatantriol involves its interaction with specific molecular targets and pathways. It has been shown to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve signaling pathways related to cell growth and differentiation .
類似化合物との比較
Bullatantriol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
- Mucrolidin
- 1beta,4beta,7alpha-Trihydroxyeudesmane
- 1beta,4beta,6beta,11-Tetrahydroxyeudesmane
- Oplodiol
- Acetylthis compound
- Homalomenol
- Maristeminol
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications.
特性
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99933-32-1 | |
| Record name | (+)-Bullatantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



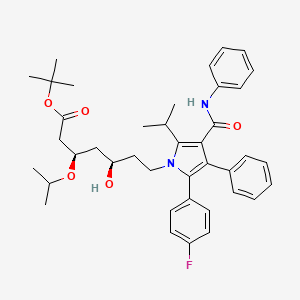


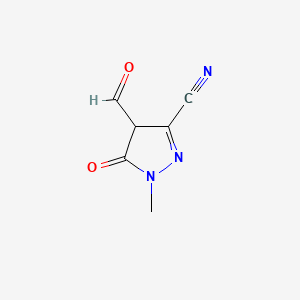



![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
